molecular formula C12H13FN2O2 B13251614 methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate CAS No. 260430-94-2

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B13251614
CAS No.: 260430-94-2
M. Wt: 236.24 g/mol
InChI Key: ZALWIXKRHZLOLN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate aldehyde or ketone .

Chemical Reactions Analysis

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

CAS No.

260430-94-2

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H13FN2O2/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3

InChI Key

ZALWIXKRHZLOLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N

Origin of Product

United States

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